

Application Notes and Protocols: Intravenous Delivery of SjDX5-271 for Preclinical Research

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Compound of Interest

Compound Name: *SjDX5-271*

Cat. No.: *B15572055*

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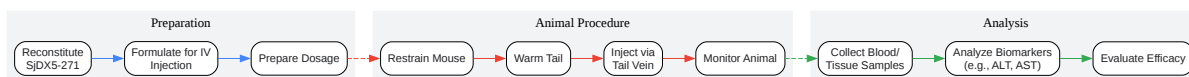
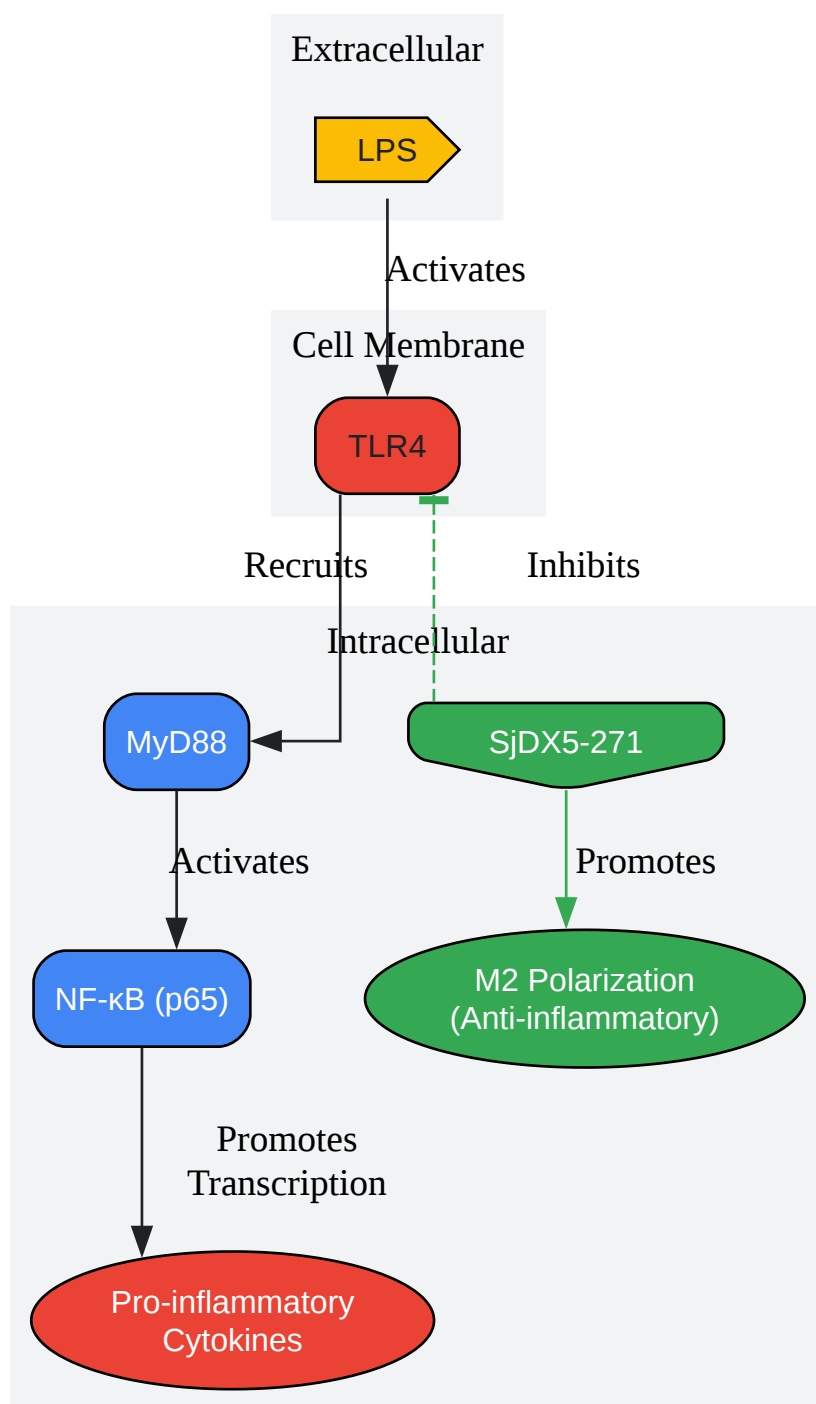
Introduction

SjDX5-271 is a novel anti-inflammatory peptide derived from *Schistosoma japonicum* with demonstrated therapeutic potential in preclinical models of immune-related diseases.^[1] This peptide has been shown to mitigate liver ischemia-reperfusion injury by promoting M2 macrophage polarization and inhibiting the TLR4/MyD88/NF- κ B signaling pathway.^[1] These application notes provide detailed protocols for the intravenous (IV) delivery of **SjDX5-271** in a research setting, along with relevant signaling pathway information and data presentation guidelines to ensure reproducible and reliable experimental outcomes.

Mechanism of Action: Inhibition of the TLR4/MyD88/NF- κ B Signaling Pathway

SjDX5-271 exerts its anti-inflammatory effects by modulating macrophage polarization. It achieves this by targeting the Toll-like receptor 4 (TLR4) signaling pathway. Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 initiates a signaling cascade through the adaptor protein MyD88, leading to the activation of the transcription factor NF- κ B. This, in turn, promotes the expression of pro-inflammatory cytokines. **SjDX5-271** has been shown to decrease the expression of TLR4, MyD88, and phosphorylated p65, a subunit of NF- κ B.^[1] This inhibition of the TLR4/MyD88/NF- κ B pathway leads to a shift in macrophage polarization

towards an anti-inflammatory M2 phenotype, characterized by the production of cytokines like IL-10.^[1]



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References

- 1. Novel anti-inflammatory peptide alleviates liver ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
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